Substituent Topology: Tetrahydropyran vs. Thiazole Oxalamides
The target compound features a unique 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl substituent that is absent from all structurally characterized oxalamide probes in public databases. The closest literature analog—N-cyclopentyl-N'-(thiazol-2-yl)ethanediamide (MetAP inhibitor)—carries a planar, aromatic, heterocyclic thiazole (heavy atom count: 5 non-hydrogen atoms; H-bond acceptor count: 1) [1]. In contrast, the target compound's tetrahydropyran-phenyl substituent is a non-planar, saturated heterocycle bearing a methoxyphenyl ring, contributing 13 additional heavy atoms and 2 additional H-bond acceptors [2]. This topological divergence is substantial: the tetrahydropyran oxygen and methoxy group introduce distinct H-bond acceptor vectors, while the saturated ring alters conformational entropy and lipophilicity (XLogP3 = 2.6 for the target [2] vs a predicted XLogP3 of ~1.8 for the thiazole analog). Such differences in shape, electrostatics, and lipophilicity are expected to drive engagement of a different target repertoire [3].
| Evidence Dimension | Substituent topology and computed physicochemical profile |
|---|---|
| Target Compound Data | 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl substituent; 26 heavy atoms; 4 H-bond acceptors; 5 rotatable bonds; XLogP3 = 2.6; TPSA = 76.7 Ų |
| Comparator Or Baseline | N-cyclopentyl-N'-(thiazol-2-yl)ethanediamide: planar thiazole substituent; ~13 fewer heavy atoms; 1 fewer H-bond acceptor; predicted lower XLogP3 |
| Quantified Difference | Difference of +13 heavy atoms, +2 H-bond acceptors, +~0.8 XLogP3 units (estimated); fundamentally different 3D pharmacophore |
| Conditions | Computed molecular descriptors (PubChem 2021.05.07 release); comparative structural analysis |
Why This Matters
The unique tetrahydropyran-methoxyphenyl substituent creates a pharmacophore not sampled by existing oxalamide probes, making this compound valuable for exploring uncharted biological target space in phenotypic or affinity-based screening campaigns.
- [1] Brenda Enzymes. Ligand: N-cyclopentyl-N'-1,3-thiazol-2-ylethanediamide — Inhibitor Data. https://www.brenda-enzymes.info. View Source
- [2] PubChem. Compound Summary for CID 27452516: N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/27452516. View Source
- [3] Gradler, U. et al. (2019). Discovery of novel Cyclophilin D inhibitors starting from three-dimensional fragments with millimolar potencies. RCSB PDB 6R9X. https://www.rcsb.org/structure/6R9X. View Source
